1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one
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Overview
Description
1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is a complex organic compound that features an indole moiety, a piperidine ring, and an imidazolidinone group. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through N-alkylation reactions, and the imidazolidinone group can be formed via cyclization reactions involving urea derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify the piperidine ring or the imidazolidinone group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxaldehyde derivatives .
Scientific Research Applications
1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring and imidazolidinone group can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Another indole derivative with potential biological activities.
Uniqueness
1-{1-[2-(5-Methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is unique due to its combination of an indole moiety, a piperidine ring, and an imidazolidinone group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific research applications .
Properties
CAS No. |
61220-01-7 |
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Molecular Formula |
C19H26N4O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[1-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl]imidazolidin-2-one |
InChI |
InChI=1S/C19H26N4O2/c1-25-16-2-3-18-17(12-16)14(13-21-18)4-8-22-9-5-15(6-10-22)23-11-7-20-19(23)24/h2-3,12-13,15,21H,4-11H2,1H3,(H,20,24) |
InChI Key |
BDMCNVZOOIUXBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3CCC(CC3)N4CCNC4=O |
Origin of Product |
United States |
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